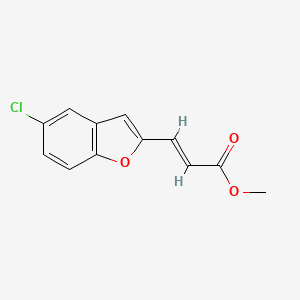

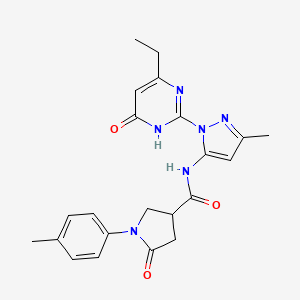

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzofuran, which is a heterocyclic compound . Benzofuran derivatives are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific substituents attached to the benzofuran ring .Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, depending on the specific functional groups present .Scientific Research Applications

Fungicidal Applications

One significant area of application is in the development of fungicides. Oxime ether strobilurin derivatives containing substituted benzofurans have shown promising fungicidal activities against a range of pathogens. The design and synthesis of these derivatives aim to discover new strobilurin analogues with broad spectrum and high activity. Notably, certain compounds within this class demonstrated excellent activities against Erysiphe graminis and Pyricularia oryzae, highlighting their potential as lead compounds for novel fungicide development (Xie et al., 2015).

Synthesis and Characterization

In the realm of synthetic chemistry, methods for determining the presence of "methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate" and its by-products during the synthesis process have been explored. High-performance liquid chromatography (HPLC) has been utilized for the quality control in the synthesis process, ensuring the purity of the final product and its separation from reactants and by-products (Fen, 2010).

Crystal Structure Analysis

Crystal structure analysis of related compounds, such as methyl 2-(5-chloro-3-methylsulfinyl-1-benzofuran-2-yl)acetate, provides insights into the molecular and electronic structure, which is crucial for understanding their reactivity and potential applications. These analyses include details on intermolecular interactions, such as aromatic π–π interactions and hydrogen bonding, which can influence the compound's stability and reactivity (Choi et al., 2009).

Antiproliferative Activity

Investigations into the biological activity of benzofuran derivatives have identified compounds with significant antiproliferative effects against cancer cell lines. For instance, certain neolignans isolated from traditional Chinese medicine exhibited the ability to induce apoptosis in A549 cells through the mitochondrial pathway, underscoring the therapeutic potential of benzofuran derivatives in cancer treatment (Ma et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO3/c1-15-12(14)5-3-10-7-8-6-9(13)2-4-11(8)16-10/h2-7H,1H3/b5-3+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBRJKCZJDBIVIX-HWKANZROSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC2=C(O1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC2=C(O1)C=CC(=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (E)-3-(5-chloro-1-benzofuran-2-yl)-2-propenoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-dichloro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2470291.png)

triazin-4-one](/img/structure/B2470299.png)

![6-[4-(2-Phenylethylsulfonyl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2470304.png)

![4-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2470305.png)

![2-(4-bromophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)ethanone](/img/structure/B2470309.png)

![ethyl N-[2-cyano-3-(4-methoxyanilino)acryloyl]carbamate](/img/structure/B2470312.png)